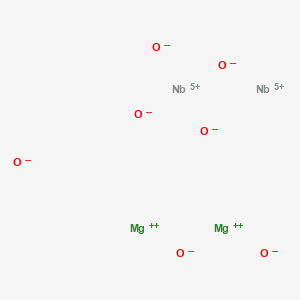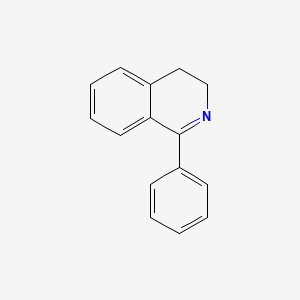
1-Phenyl-3,4-dihydroisoquinoline
Vue d'ensemble
Description
1-Phenyl-3,4-dihydroisoquinoline (PDIQ) is a heterocyclic compound containing both an aromatic and an aliphatic ring. It is a white crystalline solid with a melting point of approximately 150 °C. PDIQ has been studied extensively due to its potential pharmacological properties and its potential applications in medicinal chemistry. It is a structural analog of the neurotransmitter dopamine, and has been investigated for its ability to interact with dopamine receptors in the central nervous system.
Applications De Recherche Scientifique
Tubulin Polymerization Inhibitors
- Scientific Field : Biochemistry and Pharmacology .
- Application Summary : 1-Phenyl-3,4-dihydroisoquinoline derivatives have been designed as tubulin polymerization inhibitors . Tubulin polymerization is a process that plays a crucial role in cell division, and its inhibitors can be useful in the development of anticancer drugs .
- Methods and Procedures : A series of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives were synthesized and their cytotoxic activities against the CEM leukemia cell line were evaluated . The most potent compound was further confirmed to inhibit tubulin polymerization, and its hypothetical binding mode with tubulin was obtained by molecular docking .
- Results and Outcomes : Most of the synthesized compounds displayed moderate cytotoxic activities, and compounds 21 and 32 showed good activities with IC50 of 4.10 and 0.64 μM, respectively .
Monoamine Oxidase and Cholinesterase Inhibitors
- Scientific Field : Neuropharmacology .
- Application Summary : (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which are a type of 1-Phenyl-3,4-dihydroisoquinoline derivative, have been synthesized and evaluated for inhibitory activity against monoamine oxidase (MAO)-A and-B, acetylcholine esterase (AChE), and butyrylcholine esterase (BChE) . These enzymes play important roles in the regulation of nerve conduction by catalyzing the degradation of neurotransmitters .
- Methods and Procedures : A series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives was synthesized and evaluated for inhibitory activity against MAO-A, MAO-B, AChE, and BChE . Molecular docking revealed several important interactions between the active analogs and amino acid residues of the protein receptors .
Antidepressant and Anticonvulsant Agents
- Scientific Field : Neuropharmacology .
- Application Summary : (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, a type of 1-Phenyl-3,4-dihydroisoquinoline derivative, have been synthesized and evaluated as novel candidate antidepressant and anticonvulsant agents . These compounds exhibited better potent antidepressant activity and displayed the antidepressant effects in a dose-dependent manner . In addition, these compounds also exhibited anticonvulsant activity against MES-induced seizures .
- Methods and Procedures : Nineteen (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized and their antidepressant and anticonvulsant activities were evaluated .
- Results and Outcomes : Compounds 2h, 2k, 2r, and 2s exhibited better potent antidepressant activity . The best antidepressant effect of compounds 2r and 2s are likely mediated by an increase in central nervous system 5-HT and NE . Compounds 2r and 2s also exhibited the anticonvulsant activity against MES-induced seizures .
Antimicrobial Activity
- Scientific Field : Microbiology .
- Application Summary : 4-Benzylidene-2-((1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives, which are a type of 1-Phenyl-3,4-dihydroisoquinoline derivative, have been synthesized and evaluated for their antimicrobial activity .
- Methods and Procedures : The specific methods and procedures for this application are not detailed in the available resources .
- Results and Outcomes : The specific results and outcomes for this application are not detailed in the available resources .
Anti-Inflammatory and Analgesic Agents
- Scientific Field : Pharmacology .
- Application Summary : (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, a type of 1-Phenyl-3,4-dihydroisoquinoline derivative, have been synthesized and evaluated as novel candidate anti-inflammatory and analgesic agents . These compounds showed the anti-inflammatory activity and the excellent analgesic activity .
- Methods and Procedures : Nineteen (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized and their anti-inflammatory and analgesic activities were evaluated .
- Results and Outcomes : Compounds 2r and 2s showed the anti-inflammatory activity and the excellent analgesic activity .
Preparation of 1,2,3,4-Tetrahydro-2-methyl-1-phenyl-1-isoquinolinecarbonitrile Derivatives
- Scientific Field : Organic Chemistry .
- Application Summary : 1-Phenyl-3,4-dihydroisoquinoline is used in the preparation of 1,2,3,4-tetrahydro-2-methyl-1-phenyl-1-isoquinolinecarbonitrile derivatives .
- Methods and Procedures : The specific methods and procedures for this application are not detailed in the available resources .
- Results and Outcomes : The specific results and outcomes for this application are not detailed in the available resources .
Propriétés
IUPAC Name |
1-phenyl-3,4-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOQBSUYGFNMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346144 | |
| Record name | 1-Phenyl-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3,4-dihydroisoquinoline | |
CAS RN |
52250-50-7 | |
| Record name | 1-Phenyl-3,4-dihydroisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052250507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-3,4-dihydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENYL-3,4-DIHYDROISOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96YVC3YJ6A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

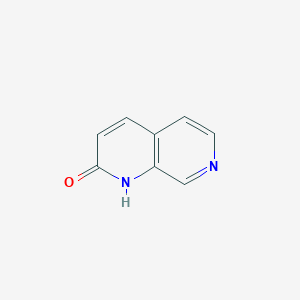
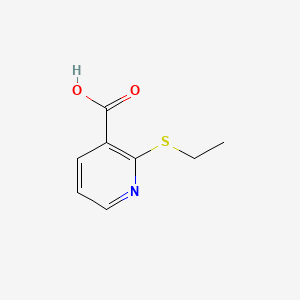
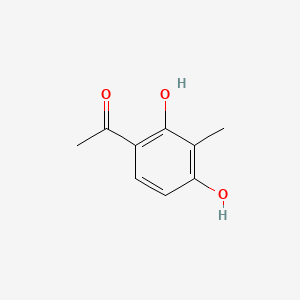

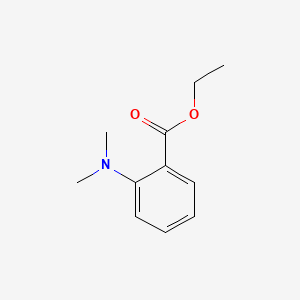
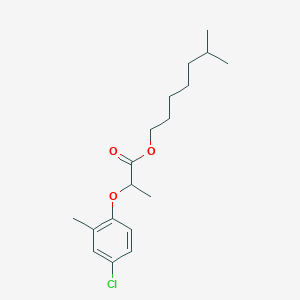
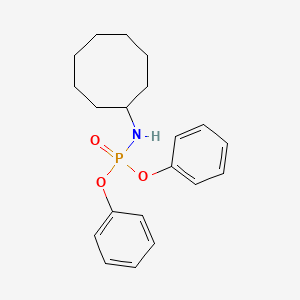
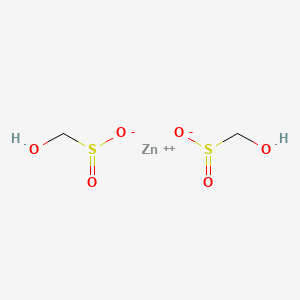
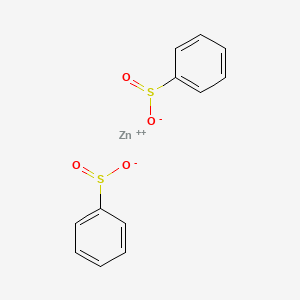
![1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)-](/img/structure/B1582068.png)
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(3S,4S,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1582069.png)
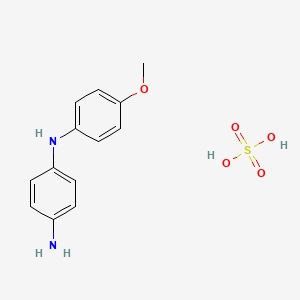
![6-Oxabicyclo[3.1.0]hex-3-ene](/img/structure/B1582071.png)
